Z-脱氢-Ala-OMe

描述

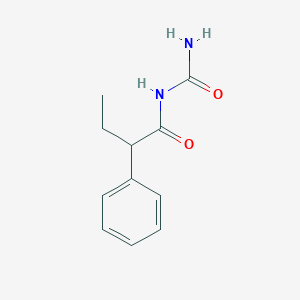

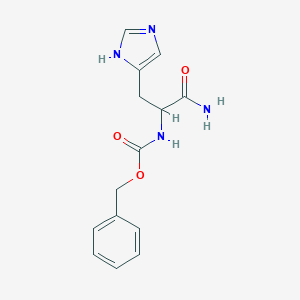

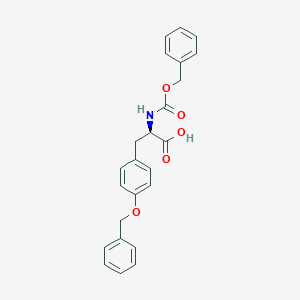

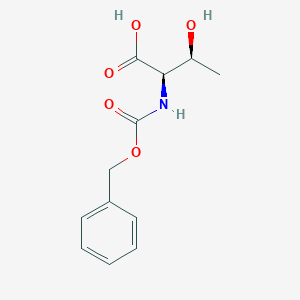

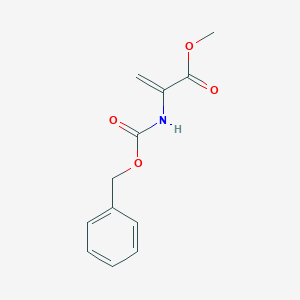

Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester, is a compound with the molecular formula C12H13NO4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of Z-Dehydro-Ala-OMe is 235.24 g/mol . Its structure includes a benzyl group (C6H5CH2), a carbonyl group (O=C), an amino group (NH), a double bond (C=C), and a methyl ester group (CO2CH3) .

Physical And Chemical Properties Analysis

Z-Dehydro-Ala-OMe has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±42.0 °C at 760 mmHg, and a flash point of 170.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 65 Å2 .

科学研究应用

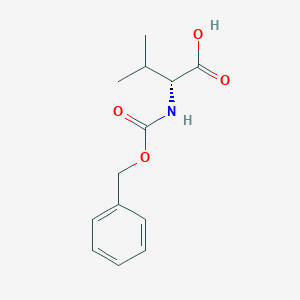

肽合成中的绿色技术

Ungaro 等人(2015 年)的一项研究重点介绍了从 Z-Ala-OH 开始,使用生物催化、多相金属催化和磁性纳米颗粒的组合合成苦味二肽 Ala-Phe。该工艺展示了一条清洁的合成路线,在食品工业中具有作为咖啡因替代品的潜在应用。该方法强调了 Z-脱氢-Ala-OMe 衍生物在促进绿色化学中的作用,通过使用酶和磁性纳米颗粒实现肽的立体选择性、经济性生产 (Ungaro 等,2015).

构象研究

对含脱氢苯丙氨酸肽(在结构上与 Z-脱氢-Ala-OMe 相关)的研究揭示了此类肽的溶液构象。Uma 等人(2009 年)合成了含有 Z-脱氢苯丙氨酸残基的四肽,以通过核磁共振 (NMR) 光谱研究其构象。这些研究有助于理解不同构象之间的动态平衡,为肽设计和功能提供见解 (Uma 等,2009).

酶促肽合成

Quiroga 等人(2008 年)探索了使用来自 Araujia hortorum 果实的乳胶中的蛋白酶在水有机介质中合成苦味二肽前体 Z-Ala-Phe-OMe。本研究说明了 Z-脱氢-Ala-OMe 衍生物在酶促合成中的应用,突出了特定酶在形成肽键中的作用以及高效生产小肽的潜力 (Quiroga 等,2008).

安全和危害

When handling Z-Dehydro-Ala-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .

作用机制

Target of Action

Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester , is a compound used in peptide synthesis

Mode of Action

As a compound used in peptide synthesis , it likely interacts with other amino acids or peptides to form larger peptide chains.

Biochemical Pathways

As a compound used in peptide synthesis , it likely plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are essential for the structure and function of proteins.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy in peptide synthesis .

属性

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Dehydro-Ala-OMe | |

CAS RN |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

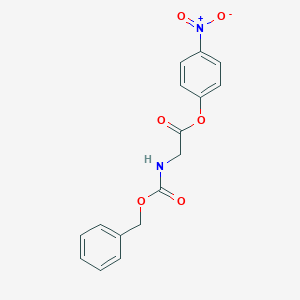

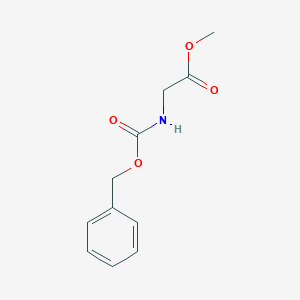

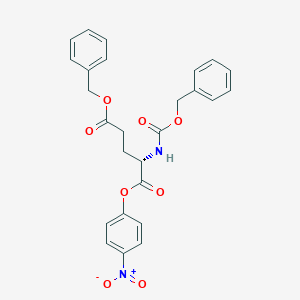

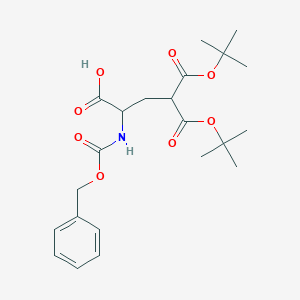

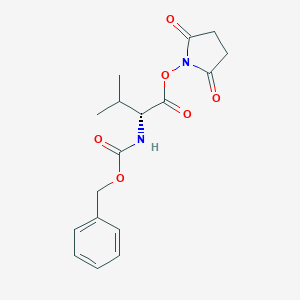

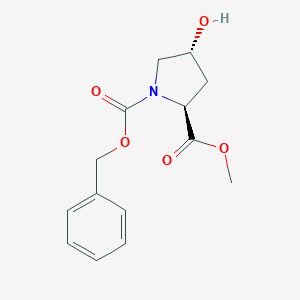

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。